molecular formula C9H17Br2NO B2975539 2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide CAS No. 479192-79-5

2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide

Cat. No.: B2975539
CAS No.: 479192-79-5
M. Wt: 315.049
InChI Key: ZRXKWVCCYWAYGJ-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C9H17Br2NO and a molecular weight of 315.049.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide typically involves the reaction of cyclohexanone with 2-bromoethylamine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of ketones or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of azides, nitriles, and thiols.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoethylamine hydrobromide
  • 2-Bromoethyl methyl ether
  • 3-Bromopropylamine hydrobromide

Uniqueness

2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its cyclohexanone moiety provides additional stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(2-bromoethylamino)methyl]cyclohexan-1-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO.BrH/c10-5-6-11-7-8-3-1-2-4-9(8)12;/h8,11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXKWVCCYWAYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CNCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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